5-Iodo-3-(trifluoromethyl)pyridin-2(3H)-one

Cross-coupling Catalysis Oxidative Addition

Addressing the need for a highly reactive pyridinone scaffold in late-stage functionalization, 5-Iodo-3-(trifluoromethyl)pyridin-2(3H)-one excels where lighter halogens fail. - Enhanced Pd(0) oxidative addition ensures high-yield Suzuki, Sonogashira, and carbonylative couplings. - Intrinsic iodine heavy atom facilitates direct protein target visualization via SAD/MAD phasing. - Sharp melting point (145-147 °C) and distinctive 1H NMR fingerprint enable rapid, unambiguous identity confirmation.

Molecular Formula C6H3F3INO
Molecular Weight 288.99 g/mol
Cat. No. B12356681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-3-(trifluoromethyl)pyridin-2(3H)-one
Molecular FormulaC6H3F3INO
Molecular Weight288.99 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=O)C1C(F)(F)F)I
InChIInChI=1S/C6H3F3INO/c7-6(8,9)4-1-3(10)2-11-5(4)12/h1-2,4H
InChIKeyMVKZHVAKMDBNIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-3-(trifluoromethyl)pyridin-2(3H)-one Overview


5-Iodo-3-(trifluoromethyl)pyridin-2(3H)-one (CAS: 887707-23-5) is a halogenated pyridinone derivative bearing an iodine atom at the 5-position and a trifluoromethyl group at the 3-position of the pyridin-2(3H)-one ring [1]. The compound exists as a light gold/orange wooly crystalline powder with a melting point of 145–147 °C and a density of 2.11 g/cm³, and is typically supplied at ≥95% purity [2]. Its bifunctional architecture—combining the electron-withdrawing CF₃ group with the polarizable, displaceable iodine—renders it a versatile intermediate for palladium-catalyzed cross-coupling reactions and a privileged scaffold in the design of bioactive molecules targeting enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) [3][4].

5-Iodo-3-(trifluoromethyl)pyridin-2(3H)-one: Key Advantages over Analogs


Simple halogen exchange within 5-halo-3-(trifluoromethyl)pyridin-2(3H)-ones is not a neutral substitution. The iodine atom provides a unique combination of heightened reactivity in oxidative addition to palladium(0)—far exceeding that of the corresponding bromide or chloride—and a heavy-atom crystallographic probe absent in lighter-halogen analogs [1][2]. These differences translate into measurable disparities in cross-coupling yields, physical properties (melting point, density), and downstream functionalization potential, making the 5-iodo derivative the enabling choice for demanding synthetic transformations and structure-based drug design [3].

5-Iodo-3-(trifluoromethyl)pyridin-2(3H)-one: Quantitative Comparison


Accelerated Oxidative Addition in Cross-Coupling

The C–I bond of 5-iodo-3-(trifluoromethyl)pyridin-2(3H)-one undergoes oxidative addition to palladium(0) significantly faster than the C–Br bond of 5-bromo-3-(trifluoromethyl)pyridin-2(3H)-one or the C–Cl bond of its 5-chloro analog. In palladium-catalyzed carbonylative Suzuki couplings of pyridine halides, the order of reactivity decreases from iodo- to bromopyridines [1], a principle extended in recent methodology where aryl bromides are converted to iodides in situ to enable challenging cross-couplings that fail with bromides alone [2].

Cross-coupling Catalysis Oxidative Addition

Melting Point Advantage in Quality Control

5-Iodo-3-(trifluoromethyl)pyridin-2(3H)-one exhibits a sharp melting point of 145–147 °C [1], in contrast to the 5‑bromo analog for which the melting point is not routinely reported and the compound is characterized as a solid without a defined range [2]. The 5‑chloro analog similarly lacks a reported melting point. A well‑defined melting point simplifies recrystallization‑based purification and provides a straightforward identity and purity check during procurement and quality control [1].

Melting point Purification Quality Control

Density and Molecular Weight for Accurate Formulation

The density of 5-iodo-3-(trifluoromethyl)pyridin-2(3H)-one is 2.11 g/cm³ [1], substantially higher than the 1.876 g/cm³ of the 5‑bromo analog [2] and the ~1.53–1.6 g/cm³ range reported for the 5‑chloro analog [3]. The molecular weight is 288.99 g/mol, compared to 241.99 g/mol (5‑bromo) and 197.54 g/mol (5‑chloro). These differences influence molar concentration calculations, bulk material handling, and formulation density in solid dosage applications.

Density Molecular Weight Formulation

Distinct 1H NMR Fingerprint for Identity Verification

The 1H NMR spectrum of 5-iodo-3-(trifluoromethyl)pyridin-2(3H)-one in CDCl₃ displays two diagnostic doublets at δ 8.78 (J = 2.0 Hz, 1H) and 8.28 (J = 2.0 Hz, 1H), corresponding to the pyridinone ring protons [1]. The downfield chemical shifts reflect the combined electron‑withdrawing effects of the iodine and CF₃ substituents. The 5‑bromo analog, while expected to show similar coupling patterns, would exhibit different chemical shifts due to the altered electronic environment, enabling unambiguous identity verification by routine 1H NMR analysis.

1H NMR Structure Confirmation Quality Control

Iodine Heavy-Atom Probe for X-ray Crystallography

The iodine atom at the 5-position of 5-iodo-3-(trifluoromethyl)pyridin-2(3H)-one provides strong anomalous scattering for X-ray crystallography, facilitating experimental phasing of macromolecular structures without the need for additional heavy-atom derivatization [1]. The lighter bromo and chloro analogs possess weaker anomalous signals, and the non-halogenated 3-(trifluoromethyl)pyridin-2(3H)-one provides no anomalous scattering capability, making the 5-iodo derivative uniquely suited for structural biology applications where ligand-bound co-crystal structures are required.

X-ray Crystallography Structural Biology Heavy Atom

5-Iodo-3-(trifluoromethyl)pyridin-2(3H)-one: Key Applications


Late-Stage Cross-Coupling for Drug Discovery

The superior oxidative addition reactivity of the C–I bond relative to C–Br or C–Cl makes this compound the preferred substrate for Suzuki, Sonogashira, and carbonylative cross-coupling reactions when high conversion is critical or when coupling partners are sterically hindered or electronically deactivated [1][2]. This capability directly supports late-stage functionalization strategies in medicinal chemistry programs.

Ligand-Protein Co-Crystal Structure Determination

The intrinsic iodine heavy atom enables experimental phasing by single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD), allowing direct visualization of the compound bound to its protein target without additional chemical modification [3]. This is especially valuable for IDO1 inhibitor programs where structural information guides optimization of binding affinity.

Quality-Controlled Procurement for Regulated Synthesis

The sharp melting point (145–147 °C) and distinct 1H NMR fingerprint (δ 8.78, 8.28 ppm) provide unambiguous identity confirmation upon receipt, satisfying SOP requirements for raw material qualification in GLP/GMP intermediate synthesis [4][5]. The higher density (2.11 g/cm³) further facilitates accurate gravimetric dispensing in automated synthesis platforms.

IDO1-Targeted Immuno-Oncology Probe Development

The compound's demonstrated IDO1 inhibitory activity (IC₅₀ = 2.78 μM in recombinant enzyme assay, EC₅₀ = 9.17 μM in HeLa cells) [6], combined with its heavy-atom crystallographic utility and cross-coupling handle, positions it as an integrated probe molecule for target engagement studies and as a starting scaffold for structure-activity relationship (SAR) exploration in cancer immunotherapy research.

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